Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a thiophen-3-yl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the thiophen-3-yl group through a substitution reaction. The hydroxymethyl group can be added via a hydroxymethylation reaction, and the tert-butyl group is often introduced through a tert-butylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The thiophen-3-yl group can be reduced to a thiol group.
Substitution: The tert-butyl group can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylate derivative, while reduction of the thiophen-3-yl group produces a thiol derivative.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophen-3-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)-4-phenylpyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a thiophen-3-yl group.
Tert-butyl 3-(hydroxymethyl)-4-(furan-3-yl)pyrrolidine-1-carboxylate: Similar structure but with a furan-3-yl group instead of a thiophen-3-yl group.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H21NO3S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)18-13(17)15-6-11(8-16)12(7-15)10-4-5-19-9-10/h4-5,9,11-12,16H,6-8H2,1-3H3 |
InChI Key |
FABPWHFIBDSSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CSC=C2)CO |
Origin of Product |
United States |
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